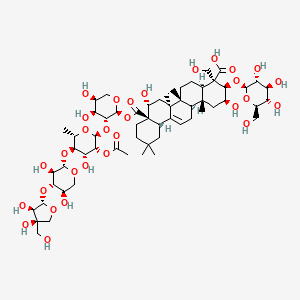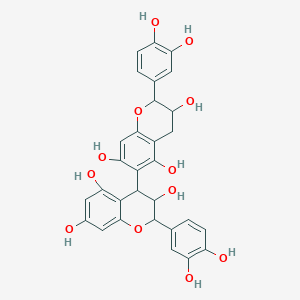
ent-Epicatechin-(4alpha->6)-ent-epicatechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Epicatechin-(4alpha->6)-ent-epicatechin: is a type of flavanol, a class of polyphenolic compounds found in various plants. This compound is a dimer formed by the linkage of two epicatechin molecules through a 4alpha->6 bond. Flavanols like ent-Epicatechin-(4alpha->6)-ent-epicatechin are known for their antioxidant properties and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ent-Epicatechin-(4alpha->6)-ent-epicatechin typically involves the oxidative coupling of two epicatechin molecules. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the 4alpha->6 bond. The reaction conditions often include a buffered aqueous solution with a pH range of 4-7 and a temperature range of 20-40°C.
Industrial Production Methods
Industrial production of ent-Epicatechin-(4alpha->6)-ent-epicatechin can be achieved through biotechnological methods, utilizing plant cell cultures or microbial fermentation. These methods offer a sustainable and scalable approach to producing this compound, with the added benefit of being environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
ent-Epicatechin-(4alpha->6)-ent-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to the original flavanol structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as a peroxidase enzyme.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original flavanol.
Substitution: Derivatives with different functional groups, such as esters or ethers.
Aplicaciones Científicas De Investigación
ent-Epicatechin-(4alpha->6)-ent-epicatechin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of flavanols.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its potential health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotection.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of ent-Epicatechin-(4alpha->6)-ent-epicatechin involves its ability to scavenge free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. By modulating these targets, ent-Epicatechin-(4alpha->6)-ent-epicatechin can exert protective effects on cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
Epicatechin: A monomeric flavanol with similar antioxidant properties.
Procyanidins: Oligomeric and polymeric flavanols with varying degrees of polymerization.
Catechin: Another monomeric flavanol with structural similarities to epicatechin.
Uniqueness
ent-Epicatechin-(4alpha->6)-ent-epicatechin is unique due to its specific dimeric structure, which can influence its chemical properties and biological activities. Compared to monomeric flavanols like epicatechin and catechin, the dimeric form may have enhanced stability and different interactions with biological targets.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
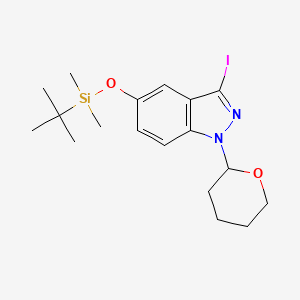
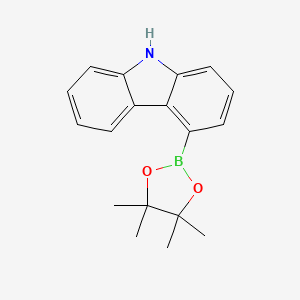
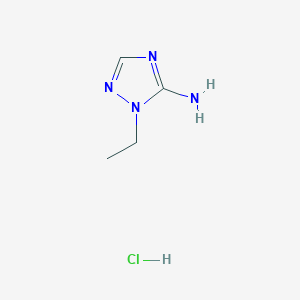
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)
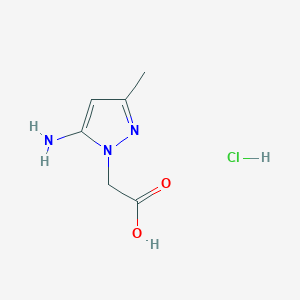

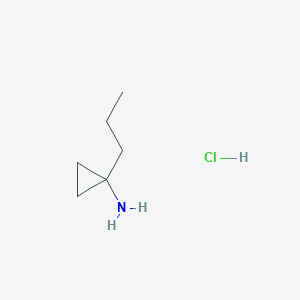
![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)

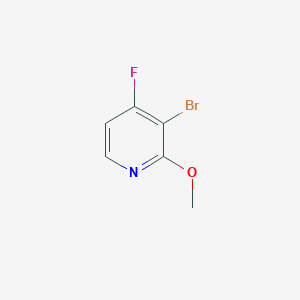
![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)

